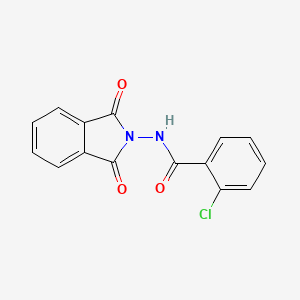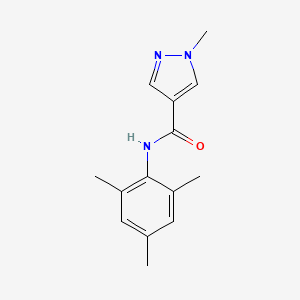
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as CDIB, is a chemical compound that has shown great potential in scientific research applications. CDIB is a benzamide derivative that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and cytokines. 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta peptides.
Biochemical and Physiological Effects:
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease. 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have a protective effect on the liver and kidneys in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. Another area of research could focus on the development of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide derivatives with improved solubility and bioavailability. Furthermore, the potential use of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a therapeutic agent for various diseases could be further explored in preclinical and clinical studies.
Méthodes De Synthèse
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-chlorobenzoic acid with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with ammonium carbonate to obtain 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. Another method involves the reaction of 2-chlorobenzoic acid with phthalimide in the presence of a base, followed by the addition of thionyl chloride to obtain the intermediate, which is then reacted with ammonia to obtain 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)13(19)17-18-14(20)9-5-1-2-6-10(9)15(18)21/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYVZQITTIUCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)
![2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5817367.png)

![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)

![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)